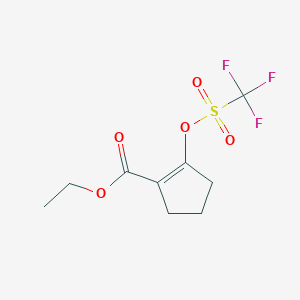![molecular formula C9H8N2O3S B038106 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid CAS No. 118376-66-2](/img/structure/B38106.png)
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid, also known as OTPA, is a heterocyclic compound that has garnered attention in the scientific community for its potential therapeutic applications. OTPA is a derivative of thieno[2,3-d]pyridazine and is synthesized through a multistep process that involves the reaction of 3,4-dihydro-2H-thieno[2,3-d]pyridazin-6-one with acryloyl chloride. In
Mecanismo De Acción
The mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in cell proliferation and survival pathways. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to inhibit the activity of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), both of which are involved in cell survival pathways. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is its potential therapeutic applications in the treatment of various diseases. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. However, there are also limitations to using 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid in lab experiments. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is a complex compound to synthesize, which may limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as an antioxidant and its ability to protect against oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid and its potential side effects. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid.
Métodos De Síntesis
The synthesis of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid involves a multistep process that begins with the reaction of 3,4-dihydro-2H-thieno[2,3-d]pyridazin-6-one with acryloyl chloride in the presence of an acid catalyst. This reaction yields 2-(7-hydroxythieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid, which is then oxidized to 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid using a strong oxidizing agent such as potassium permanganate. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has been shown to have potential therapeutic applications in the treatment of various diseases. One of the most promising applications of 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid is in the treatment of cancer. Studies have shown that 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
118376-66-2 |
|---|---|
Nombre del producto |
2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid |
Fórmula molecular |
C9H8N2O3S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
2-(7-oxothieno[2,3-d]pyridazin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-5(9(13)14)11-8(12)7-6(4-10-11)2-3-15-7/h2-5H,1H3,(H,13,14) |
Clave InChI |
KMUWXPCWBASINI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
SMILES canónico |
CC(C(=O)O)N1C(=O)C2=C(C=CS2)C=N1 |
Sinónimos |
Thieno[2,3-d]pyridazine-6(7H)-acetic acid, -alpha--methyl-7-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



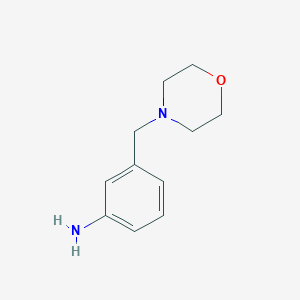
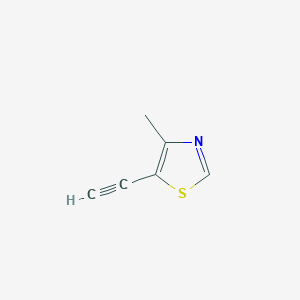
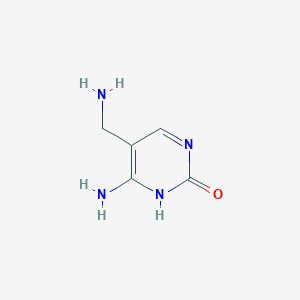
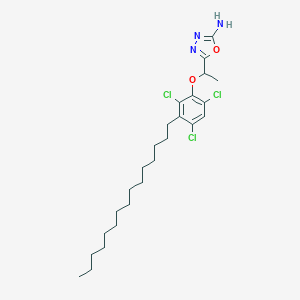
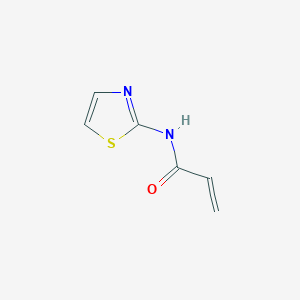
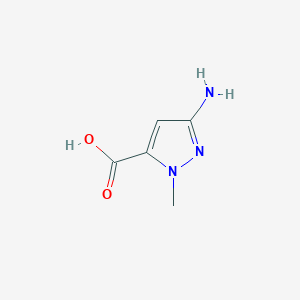
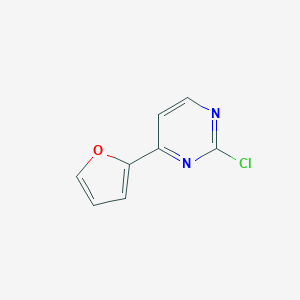
![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
